molecular formula C13H17F2NO2S B4422877 1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine

1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine

Cat. No. B4422877
M. Wt: 289.34 g/mol
InChI Key: FVKHHSDBUUKYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine, also known as DSP-4, is a chemical compound that is widely used in the field of neuroscience research. This compound is known to selectively deplete noradrenergic neurons, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.

Mechanism of Action

1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine works by selectively depleting noradrenergic neurons, which are involved in the release of the neurotransmitter norepinephrine. This depletion is achieved through the selective uptake of this compound by noradrenergic neurons, followed by its conversion to a neurotoxic metabolite that causes the degeneration of these neurons.
Biochemical and physiological effects:
The depletion of noradrenergic neurons by this compound has been shown to have a number of biochemical and physiological effects, including:
1. Changes in neurotransmitter levels: this compound-induced depletion of noradrenergic neurons has been shown to cause changes in the levels of other neurotransmitters such as dopamine and serotonin.
2. Alterations in behavior: this compound-induced depletion of noradrenergic neurons has been shown to cause alterations in a number of behaviors such as locomotor activity and anxiety-like behavior.

Advantages and Limitations for Lab Experiments

1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
1. Selective depletion of noradrenergic neurons: this compound is highly selective for noradrenergic neurons, making it a valuable tool for studying the role of this system in various physiological and pathological processes.
2. Ease of use: this compound is relatively easy to use and can be administered through various routes such as intraperitoneal injection or intracerebroventricular injection.
Some of the limitations of this compound include:
1. Neurotoxicity: this compound is a neurotoxic compound and can cause degeneration of noradrenergic neurons at high doses or with repeated administration.
2. Non-specific effects: this compound-induced depletion of noradrenergic neurons can have non-specific effects on other systems such as the dopaminergic and serotonergic systems.

Future Directions

There are a number of future directions for research involving 1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine. Some of these include:
1. Development of new compounds: There is a need for the development of new compounds that can selectively deplete noradrenergic neurons without the neurotoxic effects of this compound.
2. Role of the noradrenergic system in neuropsychiatric disorders: There is a need for further research into the role of the noradrenergic system in neuropsychiatric disorders such as depression and anxiety.
3. Mechanisms of action: There is a need for further research into the mechanisms of action of this compound and other compounds that selectively deplete noradrenergic neurons.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes. While it has a number of advantages for use in lab experiments, it also has limitations that need to be considered. Further research is needed to fully understand the mechanisms of action of this compound and to develop new compounds that can selectively deplete noradrenergic neurons without the neurotoxic effects of this compound.

Scientific Research Applications

1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine has been extensively used in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. Some of the key areas of research where this compound has been used include:
1. Neuropsychiatric disorders: this compound has been used to study the role of the noradrenergic system in neuropsychiatric disorders such as depression, anxiety, and ADHD.
2. Learning and memory: this compound has been used to study the role of the noradrenergic system in learning and memory processes.
3. Addiction: this compound has been used to study the role of the noradrenergic system in drug addiction and withdrawal.

properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-2-10-5-3-4-8-16(10)19(17,18)11-6-7-12(14)13(15)9-11/h6-7,9-10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKHHSDBUUKYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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